S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate
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Overview
Description
S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate is an organic compound with a unique structure that includes a cyano group, a methoxy group, and a dimethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with dimethylthiocarbamoyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and a solvent like dimethylformamide (DMF). The reaction is carried out under nitrogen atmosphere at an elevated temperature of around 50°C. The product is then precipitated by adding water and collected by vacuum filtration .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxy and dimethylcarbamothioate groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
- 2-Cyano-6-methoxybenzothiazole
Uniqueness
S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88791-23-5 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
S-(2-cyano-6-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H12N2O2S/c1-13(2)11(14)16-10-8(7-12)5-4-6-9(10)15-3/h4-6H,1-3H3 |
InChI Key |
VMYOBFVAXRPRCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=CC=C1OC)C#N |
Origin of Product |
United States |
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